
4-Thiazolidinone, 2-(4-chlorophenyl)-3-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolidinone, 2-(4-chlorophenyl)-3-hydroxy- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are five-membered rings containing sulfur and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 2-(4-chlorophenyl)-3-hydroxy- typically involves the reaction of 4-chlorobenzaldehyde with thiourea and chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazolidinone ring .
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles to enhance yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions have been employed to improve the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiazolidinone, 2-(4-chlorophenyl)-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted thiazolidinones .
Applications De Recherche Scientifique
4-Thiazolidinone, 2-(4-chlorophenyl)-3-hydroxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable tool in biological research.
Medicine: It has shown potential as an anticancer, anti-inflammatory, and antidiabetic agent.
Mécanisme D'action
The mechanism of action of 4-Thiazolidinone, 2-(4-chlorophenyl)-3-hydroxy- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in cell proliferation, leading to its anticancer effects. It also modulates inflammatory pathways, contributing to its anti-inflammatory properties. Additionally, it can interact with microbial cell membranes, leading to its antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazolidinone derivatives such as:
- 4-Thiazolidinone, 2-(4-methylphenyl)-3-hydroxy-
- 4-Thiazolidinone, 2-(4-bromophenyl)-3-hydroxy-
- 4-Thiazolidinone, 2-(4-fluorophenyl)-3-hydroxy-
Uniqueness
What sets 4-Thiazolidinone, 2-(4-chlorophenyl)-3-hydroxy- apart from its analogs is its enhanced biological activity, particularly its potent antimicrobial and anticancer properties. The presence of the 4-chlorophenyl group contributes to its unique pharmacological profile .
Propriétés
Numéro CAS |
98590-85-3 |
|---|---|
Formule moléculaire |
C9H8ClNO2S |
Poids moléculaire |
229.68 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-3-hydroxy-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H8ClNO2S/c10-7-3-1-6(2-4-7)9-11(13)8(12)5-14-9/h1-4,9,13H,5H2 |
Clé InChI |
LKGMTHYIEKVPFB-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


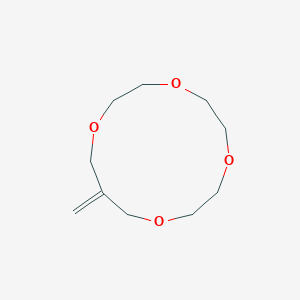
![2-[(5-Amino-2-chloro-4-fluorophenyl)sulfanyl]-N,N-dimethylbutanamide](/img/structure/B14343563.png)
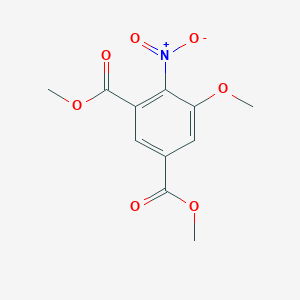
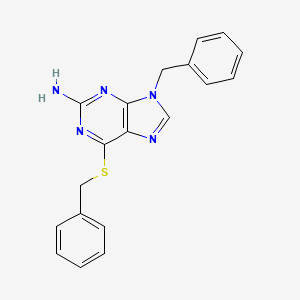
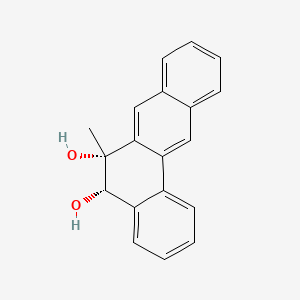
![5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14343583.png)
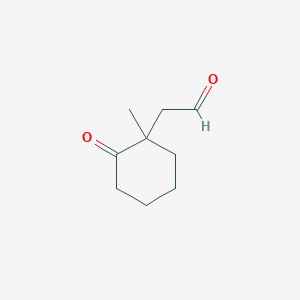

![3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane](/img/structure/B14343603.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide](/img/structure/B14343608.png)
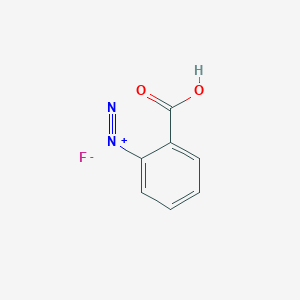
![8,8'-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline)](/img/structure/B14343621.png)
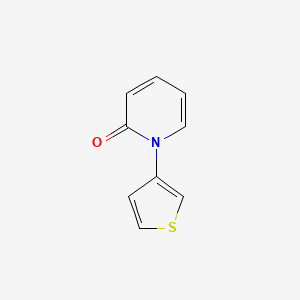
![2-Oxazolidinone, 3-(1-methylethyl)-5-[[(methylsulfonyl)oxy]methyl]-, (S)-](/img/structure/B14343625.png)
